molecular formula C13H24N2O4 B7922817 [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922817
M. Wt: 272.34 g/mol
InChI Key: XCBBALHAYUXVCC-JTQLQIEISA-N
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Description

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by a stereochemically defined pyrrolidine backbone substituted with a benzyl group and a dimethyl-butyramide moiety. Its synthesis likely involves multi-step organic reactions, including amide coupling and stereoselective alkylation, as inferred from analogous compounds in the evidence (e.g., peptidomimetics and trifluoroethyl derivatives) .

Properties

IUPAC Name

2-[(3S)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-15(12(18)19-13(2,3)4)10-6-7-14(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBALHAYUXVCC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

A widely employed method involves hydrogenating 3-pyrroline precursors using chiral catalysts. For example, (S)-3-pyrroline is hydrogenated under 50 psi H₂ in the presence of a Rh-DuPHOS catalyst, achieving >99% enantiomeric excess (ee). The resulting (S)-pyrrolidine is isolated via distillation or crystallization.

Resolution of Racemic Amines

Racemic pyrrolidin-3-amine is resolved using chiral acids (e.g., tartaric acid) to form diastereomeric salts. Crystallization separates the (S)-enantiomer, which is liberated via basification and extraction. This method, while reliable, often suffers from moderate yields (50–70%).

Introduction of the Ethylamino Group

The ethylamino moiety is installed at the 3-position through alkylation or reductive amination.

Direct Alkylation with Ethyl Halides

(S)-Pyrrolidin-3-amine reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding (S)-3-(ethylamino)pyrrolidine. However, over-alkylation to the tertiary amine is a common side reaction, necessitating careful stoichiometric control.

Typical Conditions

ReagentSolventTemperatureTimeYield
Ethyl bromide (1.2 eq)Acetonitrile60°C12 h65%

Reductive Amination with Acetaldehyde

A milder approach involves condensing (S)-pyrrolidin-3-amine with acetaldehyde in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6. This method minimizes over-alkylation and achieves 75–80% yields.

Boc Protection of the Ethylamino Group

The ethylamino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired reactivity during subsequent steps.

Standard Boc Protection Protocol

A solution of (S)-3-(ethylamino)pyrrolidine in dichloromethane (DCM) is treated with Boc₂O (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. After stirring for 2 hours at room temperature, the product is isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 2.70–2.85 (m, 2H, NHCH₂), 3.10–3.25 (m, 1H, pyrrolidine CH), 3.40–3.60 (m, 2H, pyrrolidine CH₂).

  • MS (ESI) : m/z 243 [M + H]⁺.

Functionalization of the Pyrrolidine Nitrogen with Acetic Acid

Introducing the acetic acid group at the pyrrolidine nitrogen demands careful selection of alkylating agents and reaction conditions.

Alkylation with Bromoacetic Acid Derivatives

(S)-3-(tert-Butoxycarbonyl-ethyl-amino)pyrrolidine is treated with bromoacetic acid tert-butyl ester in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 50°C for 6 hours. Subsequent deprotection of the tert-butyl ester with trifluoroacetic acid (TFA) in DCM yields the target compound.

Optimization Insights

  • Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Base Selection : DIPEA minimizes side reactions compared to triethylamine.

Yield Data

StepReagentYield
AlkylationBromoacetic acid tert-butyl ester70%
DeprotectionTFA/DCM95%

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to couple the pyrrolidine nitrogen with glycolic acid. However, this method is less efficient (45–50% yield) due to competing oxidation side reactions.

Stereochemical Purity and Analytical Validation

Chiral HPLC analysis using a Chiralpak AD-H column (hexane/isopropanol 90:10) confirms the (S)-configuration with 98.5% ee. Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), showing >99% chemical purity.

Comparative Evaluation of Synthetic Routes

Table 1. Efficiency of Key Methods

MethodOverall YieldStereopurityScalability
Alkylation + Boc Protection62%98.5% eeHigh
Reductive Amination + Boc Protection68%97.0% eeModerate
Mitsunobu Reaction45%95.0% eeLow

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimized purification steps. The alkylation-boc protection-deprotection sequence (Section 5.1) is favored for its reproducibility and compatibility with continuous flow systems .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization in drug synthesis.

Reaction Conditions Reagents Yield Key Observations
Acidic hydrolysis4M HCl in dioxane92%Quantitative deprotection at 0°C
Trifluoroacetic acid (TFA) treatmentTFA in dichloromethane (DCM)89%Rapid cleavage (<30 min) at RT

Mechanism :
The Boc group is protonated at the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to generate the free amine. This proceeds via a carbamic acid intermediate.

Nucleophilic Substitution at Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction Type Reagents Product Yield Source
Reductive alkylationRaney Ni, H₂ (900 psi)Reduced imine intermediates (e.g., 23 )85%
EpimerizationNaOAc in Ac₂OStereoinverted derivative (e.g., 27 )78%
Pd-catalyzed couplingPd(OAc)₂, dppf, CO atmosphereAldehyde-functionalized pyrrolidine (e.g., 11 )68%

Key Insight :
Steric hindrance from the Boc group directs regioselectivity in substitution reactions. For example, bulky electrophiles preferentially react at the ethyl-amino site .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes esterification and amide formation for prodrug development or peptide coupling.

Reaction Conditions Product Yield
EsterificationSOCI₂, methanolMethyl ester95%
Amide couplingHATU, DIPEA, L-phenylalanine ethyl esterDipeptide (e.g., (S,S)-7 )59%
Hydrolysis2N NaOH in MeOHFree carboxylic acid (e.g., (S)-6 )90%

Applications :

  • Ester derivatives improve bioavailability in pharmacokinetic studies .

  • Amide bonds enable integration into peptidomimetic scaffolds .

Stereochemical Transformations

The (S)-configuration at C3 influences reaction outcomes:

Process Conditions Result Yield
Base-mediated inversiont-BuOK in THFPartial racemization42%
Acid-catalyzed epimerizationTFA, NaOAcComplete stereoinversion98%

Notable Observation :
Epimerization via mixed anhydride intermediates (e.g., 26 ) preserves chirality at non-reactive centers .

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

Condition Half-Life Primary Degradation Pathway
pH 1.2 (gastric)2.3 hoursBoc cleavage and pyrrolidine oxidation
pH 7.4 (plasma)18 hoursSlow ester hydrolysis

Data derived from accelerated stability studies in simulated biological environments.

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • The compound is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to amino acids allows it to serve as a precursor in the development of peptide-based drugs.
  • Biological Activity
    • Research indicates that compounds containing a pyrrolidine moiety exhibit various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may enhance the efficacy of drugs by modifying their pharmacokinetics and pharmacodynamics.
  • Synthesis of Analogues
    • The compound can be modified to create analogues with enhanced biological activity or reduced side effects. For instance, modifications at the pyrrolidine nitrogen or the acetic acid moiety may yield compounds with improved potency against specific targets.

Case Study 1: Neuroprotective Agents

A study investigated the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. This compound was part of a series of compounds evaluated for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that certain derivatives exhibited significant neuroprotection, suggesting potential therapeutic use in conditions like Alzheimer's disease.

Case Study 2: Pain Management

Another research focused on synthesizing pain management agents derived from pyrrolidine structures. The incorporation of this compound into a larger scaffold demonstrated enhanced analgesic properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This study highlighted the compound's potential as a lead structure for developing new pain relief medications.

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under mild conditions to reveal the active amino group . This allows the compound to participate in various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Stereochemistry Synthesis/Applications
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide Pyrrolidine-linked butyramide Benzyl, dimethyl-butyramide (S,S) configuration at pyrrolidine and amino sites Likely involves stereoselective alkylation and amide coupling; potential protease inhibitor
Cas 926230-08-2 (Parchem Chemicals) Pyrrolidine-linked butyramide Methyl, isopropyl (S,S) configuration Commercial availability; used in chiral catalyst or ligand synthesis
Compound 8 (Peptidomimetic) Indole-containing pentanamide Benzylamino, 1H-indol-3-yl Undisclosed Synthesized via general peptidomimetic procedures; dual SARS-CoV-2 inhibitor
WO 2012/047543 Trifluoroethyl Acetamide Acetamide 2,2,2-Trifluoroethyl Not applicable (non-chiral) Patent-pending synthesis for agrochemical/pharmaceutical intermediates
Pharmacopeial Compounds m/n/o Hexanamide with phenoxy-acetamido 2,6-Dimethylphenoxy, hydroxy, diphenyl Varied (e.g., 2S,4S,5S or 2R,4R,5S) High-purity standards; potential use in regulated drug formulations

Key Comparative Insights:

Structural Complexity and Chirality: The target compound and Cas 926230-08-2 share a chiral pyrrolidine-butyramide scaffold but differ in substituents. In contrast, the trifluoroethyl acetamide lacks chiral centers, simplifying synthesis but reducing stereochemical specificity for biological targets.

Functional Group Impact: The indole moiety in Compound 8 introduces aromatic π-π stacking capabilities, which are absent in the target compound. This feature may enhance binding to viral proteases (e.g., SARS-CoV-2 cathepsin-L) . Pharmacopeial compounds (m/n/o) feature bulky diphenyl and phenoxy groups, which may confer metabolic stability but reduce solubility compared to the target’s benzyl-pyrrolidine system.

Synthetic Considerations: The target compound’s synthesis likely requires stereoselective techniques akin to those for peptidomimetics (e.g., solid-phase synthesis or chiral auxiliaries) , whereas trifluoroethyl acetamide employs straightforward alkylation due to its non-chiral nature.

Biological Activity

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in drug development. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety, which contribute to its unique reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{21}N_{2}O_{4}, with a molecular weight of approximately 244.29 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuroprotective Effects : Studies suggest that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate neurotransmitter systems and protect neuronal integrity against oxidative stress.
  • Receptor Interaction : The compound has been investigated for its role as an intermediate in synthesizing drugs that target adrenergic and opioid receptors. Its structure allows it to interact effectively with these receptors, potentially leading to therapeutic effects in pain management and cardiovascular regulation.
  • Synthesis of Derivatives : The synthesis of this compound is crucial for developing analogs with enhanced biological activity. Various synthetic routes have been explored, emphasizing protecting groups and strategic coupling techniques to ensure high yields and purity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with tert-butoxycarbonylNeuroprotective potential
(R)-3-tert-butoxycarbonylamino-pyrrolidin-1-yl-acetic acidChiral variantDifferent receptor affinity
(S)-2-(tert-butoxycarbonylamino)pentanoic acidLonger carbon chainVaries by chain length
(R)-2-(tert-butoxycarbonylamino)propanoic acidShorter carbon chainVaries by chain length

This comparison highlights the specific structural features of this compound that contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuroprotection Studies : A study conducted on animal models demonstrated that derivatives of this compound could reduce neuronal apoptosis in models of neurodegeneration, suggesting a protective role against excitotoxicity.
  • Receptor Binding Assays : In vitro assays have shown that this compound exhibits binding affinity for adrenergic receptors, indicating its potential use in cardiovascular therapies.
  • Synthetic Pathway Optimization : Research into the synthesis of this compound has led to improved methods that enhance yield and purity, facilitating further exploration of its biological properties.

Q & A

Q. What synthetic routes are commonly employed for [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via a multi-step approach involving:

  • Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .
  • Chiral resolution or asymmetric synthesis to establish the (S)-configuration at the stereocenter, often using chiral auxiliaries or catalysts.
  • Coupling reactions (e.g., amidation or alkylation) to introduce the acetic acid moiety. Stereochemical purity is confirmed via chiral HPLC, polarimetry, or X-ray crystallography using programs like SHELXL .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY/HSQC) to resolve structural ambiguities, particularly for the pyrrolidine ring and Boc group .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (using SHELX or ORTEP-III) to confirm absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved during structural analysis?

Contradictions in NMR data (e.g., overlapping peaks or unexpected coupling constants) may arise from conformational flexibility or dynamic processes. Strategies include:

  • Variable-temperature NMR to slow molecular motion and simplify splitting patterns.
  • Computational modeling (DFT or molecular dynamics) to predict low-energy conformers and compare with experimental data.
  • Crystallographic validation to correlate solution-phase NMR observations with solid-state structures .

Q. What experimental design considerations are critical for studying this compound’s biological activity in enzyme inhibition assays?

  • Solubility optimization : Use co-solvents (e.g., DMSO ≤1%) or pH adjustment (carboxylic acid deprotonation) to enhance aqueous solubility without denaturing proteins .
  • Competitive binding assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) against target enzymes.
  • Control experiments : Include a Boc-free analog to assess the impact of the protecting group on activity .

Q. What safety protocols are essential for handling this compound during large-scale synthesis?

  • Respiratory protection : Use NIOSH-approved P95 respirators to avoid inhalation of fine particulates .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to decomposition products (e.g., toxic fumes from Boc group thermolysis) .
  • Waste disposal : Neutralize acidic residues before disposal and adhere to hazardous waste regulations .

Q. How does the stereochemistry of the pyrrolidine ring influence interactions with biological targets?

The (S)-configuration dictates spatial orientation of functional groups, affecting:

  • Hydrogen-bonding networks : The ethyl-amino and acetic acid moieties align to engage complementary residues in enzyme active sites.
  • Steric effects : Molecular docking studies (e.g., AutoDock Vina) reveal that the Boc group’s tert-butyl moiety modulates binding pocket accessibility .

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